

# Application Notes and Protocols for In Vitro Hibernylation Assays

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## Compound of Interest

Compound Name: *HibK*

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## Introduction

In bacteria, "hibernylation" refers to the dimerization of 70S ribosomes into a translationally inactive 100S form. This process is a key survival strategy under stressful conditions such as nutrient starvation, and is mediated by hibernation-promoting factors. In many gammaproteobacteria, including *Escherichia coli*, this process is facilitated by the Ribosome Modulation Factor (RMF) and the Hibernation Promoting Factor (HPF). The formation of the 100S ribosome dimer effectively shuts down protein synthesis, conserving cellular resources. The study of in vitro hibernylation is crucial for understanding bacterial dormancy and for the development of novel antimicrobial agents that could target this survival mechanism.

These application notes provide a detailed protocol for inducing and analyzing ribosome hibernylation in vitro. The key steps involve the purification of 70S ribosomes and the hibernation factors RMF and HPF, followed by an in vitro dimerization assay and analysis using sucrose density gradient centrifugation.

## Data Presentation

Table 1: Quantitative Parameters for In Vitro Hibernylation Assay Components and Procedures. This table summarizes the critical quantitative data for performing in vitro hibernylation assays, including the concentrations of key biological components and the physical parameters for the analysis of ribosome dimerization.

Parameter	Value	Notes
Component Concentrations		
70S Ribosomes	0.2 - 1.0 $\mu$ M	Optimal concentration may vary depending on the purity and activity of the ribosome preparation.
Ribosome Modulation Factor (RMF)	2.0 - 5.0 $\mu$ M	A molar excess of RMF to ribosomes is generally used to drive the dimerization.
Hibernation Promoting Factor (HPF)	2.0 - 5.0 $\mu$ M	HPF stabilizes the 100S dimer formed by RMF.
Incubation Conditions		
Temperature	37°C	Mimics physiological conditions for E. coli.
Incubation Time	30 - 60 minutes	Sufficient time for the dimerization reaction to reach equilibrium.
Sucrose Gradient Centrifugation		
Sucrose Gradient	10% - 40% (w/v)	Linear sucrose gradient is effective for separating 70S and 100S particles. <a href="#">[1]</a>
Centrifugation Speed	82,705 x g (e.g., in a Beckman SW28 rotor)	High speed is necessary to sediment ribosomal particles. <a href="#">[1]</a>
Centrifugation Time	16 hours	Extended centrifugation time allows for clear separation of ribosomal species. <a href="#">[1]</a>

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Centrifugation Temperature      4°C

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Maintains the integrity of the ribosomes and hibernation factors.

## Experimental Protocols

### Protocol 1: Purification of 70S Ribosomes from *E. coli*

This protocol describes the isolation of translationally active 70S ribosomes.

#### Materials:

- *E. coli* strain deficient in RNase I (e.g., MRE600)
- Lysis Buffer (20 mM Tris-HCl pH 7.6, 10 mM MgCl<sub>2</sub>, 150 mM KCl, 30 mM NH<sub>4</sub>Cl, 0.1 mM PMSF)
- Lysozyme and DNase I
- Sucrose Cushion Buffer (e.g., Buffer A with 32% sucrose)[\[1\]](#)
- Buffer A (15 mL per liter of culture, containing 0.1 mM PMSF)[\[1\]](#)
- Ultracentrifuge and appropriate rotors

#### Procedure:

- Grow *E. coli* cells to mid-log phase and harvest by centrifugation.
- Resuspend the cell pellet in ice-cold Lysis Buffer.
- Lyse the cells using a French press or sonication.[\[1\]](#)
- Clarify the lysate by centrifugation at 30,000 x g for 30 minutes to remove cell debris.[\[1\]](#)
- Layer the supernatant onto a sucrose cushion.
- Pellet the ribosomes by ultracentrifugation at 100,000 x g for 16 hours.[\[1\]](#)

- Gently resuspend the ribosome pellet in Buffer A. The concentration of ribosomes can be determined by measuring the absorbance at 260 nm (1  $A_{260}$  unit = 24 pmol/mL of 70S ribosomes).<sup>[1]</sup>
- Assess the integrity of the 16S and 23S rRNA by gel electrophoresis.

## Protocol 2: Purification of His-tagged RMF and HPF

This protocol describes the purification of recombinant, His-tagged RMF and HPF proteins expressed in *E. coli*.

### Materials:

- *E. coli* expression strain (e.g., BL21(DE3)) transformed with a plasmid encoding His-tagged RMF or HPF.
- Lysis Buffer (50 mM  $\text{NaH}_2\text{PO}_4$ , 300 mM NaCl, 10 mM imidazole, pH 8.0)
- Wash Buffer (50 mM  $\text{NaH}_2\text{PO}_4$ , 300 mM NaCl, 20 mM imidazole, pH 8.0)
- Elution Buffer (50 mM  $\text{NaH}_2\text{PO}_4$ , 300 mM NaCl, 250 mM imidazole, pH 8.0)
- Ni-NTA agarose resin
- IPTG for induction

### Procedure:

- Induce protein expression in the *E. coli* culture with IPTG.
- Harvest the cells and resuspend in Lysis Buffer.
- Lyse the cells by sonication and clarify the lysate by centrifugation.
- Incubate the clarified lysate with Ni-NTA resin to allow binding of the His-tagged protein.
- Wash the resin with Wash Buffer to remove non-specifically bound proteins.
- Elute the purified protein with Elution Buffer.

- Dialyze the purified protein against a suitable storage buffer and determine the concentration.

## Protocol 3: In Vitro Hibernylation (Ribosome Dimerization) Assay

This protocol details the in vitro reconstitution of 100S ribosome dimers.

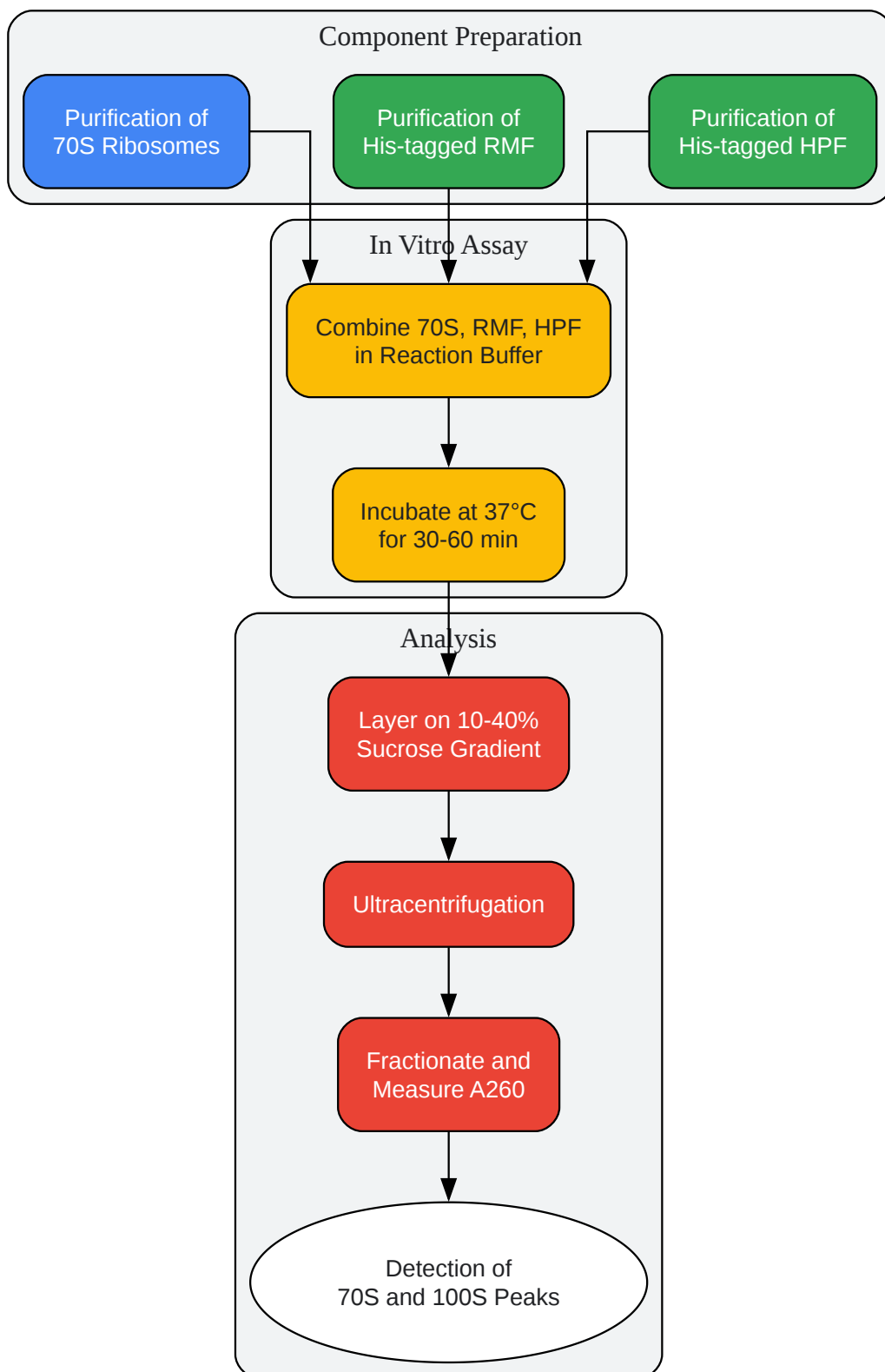
Materials:

- Purified 70S ribosomes
- Purified RMF and HPF proteins
- Reaction Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 14 mM Mg(OAc)<sub>2</sub>, 100 mM KOAc, 1 mM DTT)[2]
- Sucrose solutions (10% and 40% w/v in Reaction Buffer)
- Ultracentrifuge and swing-out rotor (e.g., SW40Ti or SW55Ti)

Procedure:

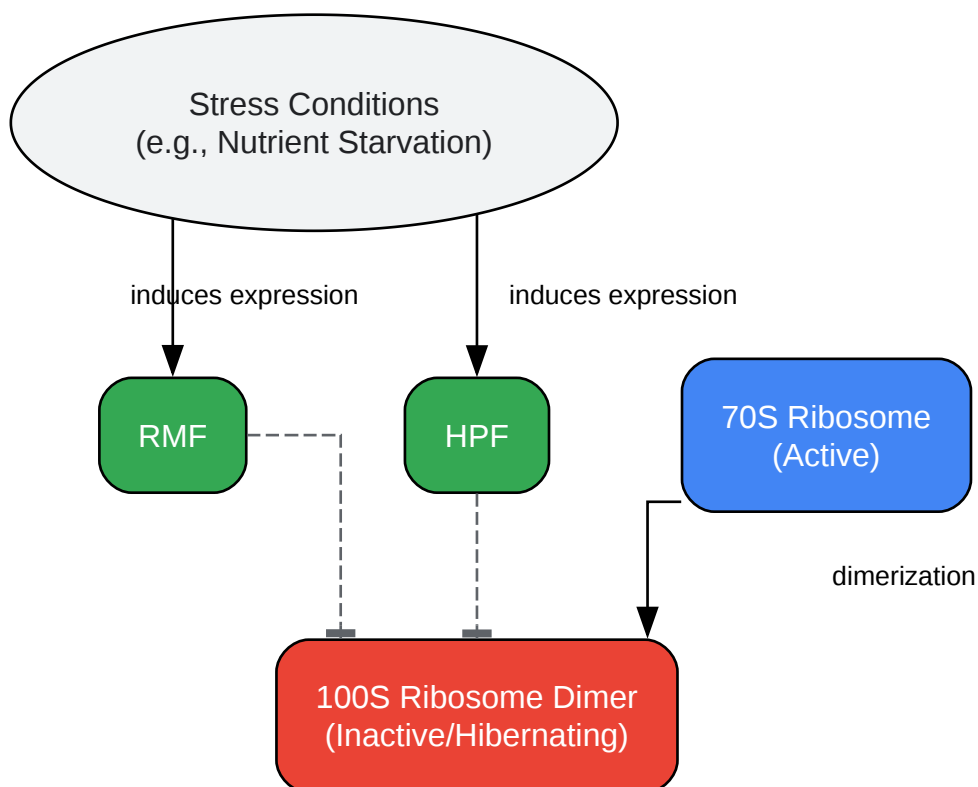
- In a microcentrifuge tube, combine 0.2  $\mu$ M of 70S ribosomes with 2  $\mu$ M of RMF and 2  $\mu$ M of HPF in Reaction Buffer. The final reaction volume can be 50-100  $\mu$ L.[2]
- Incubate the reaction mixture at 37°C for 30 minutes.[2]
- Prepare a linear 10-40% sucrose gradient in an ultracentrifuge tube.
- Carefully layer the reaction mixture on top of the sucrose gradient.
- Centrifuge the gradient at a high speed (e.g., 155,000 x g in an SW40Ti rotor) for 2.5-3 hours at 4°C.[3]
- Fractionate the gradient and measure the absorbance of each fraction at 254 nm or 260 nm to detect the positions of the 70S and 100S ribosomal particles.[2]

## Visualization



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Caption: Workflow for the in vitro hibernylation (ribosome dimerization) assay.



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Caption: Simplified pathway of ribosome hibernylation under stress conditions.

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